

# Application Notes and Protocols for ACHN-975 TFA in Enterobacteriaceae Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ACHN-975 TFA |           |
| Cat. No.:            | B3047518     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACHN-975 is a first-in-class inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, including the family Enterobacteriaceae. By inhibiting LpxC, ACHN-975 effectively blocks the production of LPS, leading to bacterial cell death. This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant (MDR) Enterobacteriaceae infections. This document provides detailed application notes and experimental protocols for the use of **ACHN-975 TFA** in research settings.

### **Mechanism of Action**

ACHN-975 exhibits its bactericidal activity by selectively targeting and inhibiting the LpxC enzyme. This enzyme catalyzes the second and committed step in the lipid A biosynthetic pathway. The inhibition of LpxC disrupts the formation of the outer membrane, compromising bacterial integrity and leading to cell death.[1][3]

## Data Presentation In Vitro Activity of ACHN-975 against Enterobacteriaceae



The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ACHN-975 against a range of Enterobacteriaceae isolates, including wild-type and multidrug-resistant strains.

| Bacterial<br>Species                         | Number of Isolates | Resistance<br>Profile                                | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | MIC Range<br>(μg/mL) |
|----------------------------------------------|--------------------|------------------------------------------------------|------------------|------------------|----------------------|
| Enterobacteri<br>aceae<br>(overall)          | 197                | Various,<br>including<br>carbapenema<br>se producers | 0.5              | 2                | ≤0.06 - 2            |
| Escherichia<br>coli                          | Not Specified      | Not Specified                                        | Not Specified    | Not Specified    | Not Specified        |
| Klebsiella<br>pneumoniae                     | Not Specified      | Including KPC- producing strains                     | Not Specified    | Not Specified    | Not Specified        |
| Enterobacter spp.                            | Not Specified      | Putative de-<br>repressed<br>AmpC                    | 0.5              | 1                | Not Specified        |
| Citrobacter<br>freundii                      | Not Specified      | Putative de-<br>repressed<br>AmpC                    | 0.5              | 1                | Not Specified        |
| ESBL-<br>producing<br>Enterobacteri<br>aceae | 19                 | Extended-<br>Spectrum β-<br>Lactamase                | 0.5              | 2                | Not Specified        |
| Carbapenem ase-producing Enterobacteri aceae | 58                 | KPC, NDM,<br>IMP, VIM,<br>OXA-48                     | 0.5              | 2                | Not Specified        |

Data compiled from studies by Castanheira et al.[4]



## **Experimental Protocols**

## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

#### Materials:

- ACHN-975 TFA stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -80°C)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
- Positive control (bacterial suspension in broth without antibiotic)
- Negative control (broth only)
- Incubator (35°C ± 2°C)
- Microplate reader or visual inspection mirror

#### Procedure:

- Prepare ACHN-975 Dilutions:
  - Perform serial two-fold dilutions of the ACHN-975 TFA stock solution in CAMHB in a separate 96-well plate or in tubes to achieve final concentrations ranging from, for example, 64 μg/mL to 0.06 μg/mL.
  - $\circ~$  Transfer 50  $\mu L$  of each ACHN-975 dilution to the corresponding wells of the test microtiter plate.



#### • Prepare Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Enterobacteriaceae strain to be tested.
- Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
- $\circ$  Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.

#### Inoculation:

- $\circ$  Add 50  $\mu$ L of the final bacterial inoculum to each well of the microtiter plate containing the ACHN-975 dilutions, as well as to the positive control wells.
- $\circ$  The final volume in each well will be 100 µL.

#### Incubation:

- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
- · Reading the MIC:
  - The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.
  - Growth can be assessed visually as turbidity or a pellet at the bottom of the well, or by using a microplate reader.
  - The positive control should show distinct turbidity, and the negative control should remain clear.

## **Time-Kill Assay**

This assay determines the bactericidal or bacteriostatic activity of ACHN-975 over time.

#### Materials:



- ACHN-975 TFA stock solution
- CAMHB
- Log-phase culture of the Enterobacteriaceae test strain
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline for dilutions
- Agar plates for colony counting
- Spectrophotometer

#### Procedure:

- Prepare Inoculum:
  - Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD600 of 0.2-0.3).
  - Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Set up Test Conditions:
  - Prepare culture tubes or flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
  - Include a growth control tube with no antibiotic.
- Inoculation and Incubation:
  - Inoculate each tube with the prepared bacterial suspension.
  - Incubate all tubes at 37°C with constant agitation.



- · Sampling and Viable Cell Counting:
  - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
  - Perform serial ten-fold dilutions of the aliquots in sterile saline.
  - Plate a known volume (e.g., 100 μL) of appropriate dilutions onto agar plates.
  - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
  - Plot the log10 CFU/mL versus time for each ACHN-975 concentration and the growth control.
  - Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

## In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of ACHN-975 against Enterobacteriaceae infections.

#### Materials:

- ACHN-975 TFA for injection (formulated in a suitable vehicle)
- 6-8 week old female ICR or BALB/c mice
- Cyclophosphamide for inducing neutropenia
- Enterobacteriaceae strain for infection



- · Sterile saline
- Anesthetic (e.g., isoflurane)
- Homogenizer
- Agar plates

#### Procedure:

- Induction of Neutropenia:
  - Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.

#### Infection:

- Prepare an inoculum of the Enterobacteriaceae strain in the mid-logarithmic phase of growth, washed and resuspended in sterile saline to a concentration of approximately 10^7 CFU/mL.
- Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.

#### Treatment:

- At a predetermined time post-infection (e.g., 2 hours), administer ACHN-975 TFA via a suitable route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens should be based on prior pharmacokinetic studies, but a range of 5-30 mg/kg can be explored.
- Include a vehicle control group that receives the formulation vehicle without ACHN-975.
- · Assessment of Bacterial Burden:
  - At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.



- Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per thigh.

#### • Data Analysis:

- Calculate the mean log10 CFU/thigh for each treatment group and the vehicle control group.
- Efficacy is determined by the reduction in bacterial burden in the ACHN-975-treated groups compared to the vehicle control group.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Lipid A biosynthetic pathway and the inhibitory action of ACHN-975 on LpxC.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the efficacy of ACHN-975 TFA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gramnegative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ACHN-975 TFA in Enterobacteriaceae Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047518#using-achn-975-tfa-in-enterobacteriaceae-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com